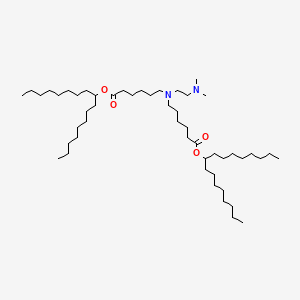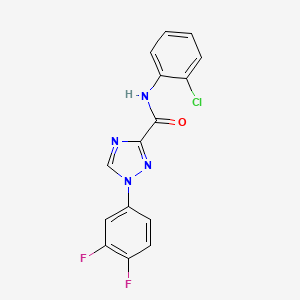
N-(2-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with a complex structure that includes a triazole ring, chlorophenyl, and difluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and difluorophenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions and purification techniques to meet regulatory standards and ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-2-[(3,4-difluorophenyl)amino]acetamide
- (2-chlorophenyl)(3,4-difluorophenyl)methanamine
Uniqueness
Compared to similar compounds, N-(2-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups and the presence of the triazole ring
Eigenschaften
Molekularformel |
C15H9ClF2N4O |
|---|---|
Molekulargewicht |
334.71 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-1-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H9ClF2N4O/c16-10-3-1-2-4-13(10)20-15(23)14-19-8-22(21-14)9-5-6-11(17)12(18)7-9/h1-8H,(H,20,23) |
InChI-Schlüssel |
POKOFQVEHJSYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


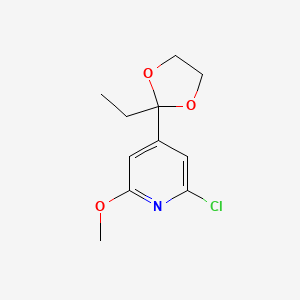
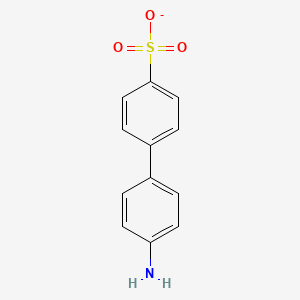
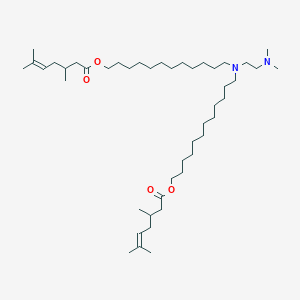
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)
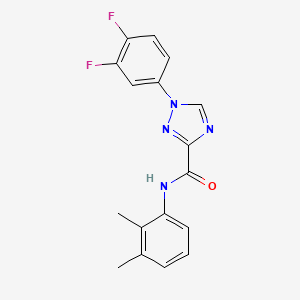
![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide](/img/structure/B15281871.png)

![5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)

![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B15281896.png)
![6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281901.png)
